molecular formula C17H16N2O3S B2850437 2-(benzylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide CAS No. 1105204-93-0

2-(benzylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide

Cat. No.: B2850437
CAS No.: 1105204-93-0
M. Wt: 328.39
InChI Key: LFXCYMDKSNVAQA-UHFFFAOYSA-N
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Description

2-(benzylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.39. The purity is usually 95%.
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Biological Activity

2-(Benzylthio)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide is a novel compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a benzylthio group, an isoxazole ring, and an acetamide moiety, which may influence its interaction with biological targets.

The molecular formula of this compound is C21H18N2O3SC_{21}H_{18}N_{2}O_{3}S, with a molecular weight of 378.4 g/mol. The compound is generally stable under standard laboratory conditions but is sensitive to strong acids, which can affect its integrity and reactivity.

PropertyValue
Molecular FormulaC21H18N2O3S
Molecular Weight378.4 g/mol
StabilitySensitive to strong acids

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the isoxazole ring and the subsequent attachment of the benzylthio and acetamide groups. Common reagents used in these reactions include various catalysts and solvents optimized for yield and purity.

The biological activity of this compound is hypothesized to involve interactions with specific proteins and enzymes. Its unique structure allows it to bind selectively to molecular targets, potentially modulating their activity and influencing cellular processes such as signal transduction pathways .

Biological Activity

Research has indicated that compounds structurally similar to this compound exhibit significant biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anticancer Properties: Similar compounds have shown promise in inhibiting cancer cell proliferation, indicating that this compound may also possess anticancer properties.
  • Anti-inflammatory Effects: The compound may modulate inflammatory pathways, offering potential therapeutic benefits in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy:
    A study evaluated the antimicrobial activity of similar thioamide derivatives against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further investigation into the benzylthio derivative's efficacy .
  • Anticancer Activity:
    Research on isoxazole derivatives has demonstrated their ability to inhibit tumor growth in vitro. For instance, a derivative with a similar structure was tested against various cancer cell lines, resulting in significant cytotoxicity .
  • Mechanistic Insights:
    Investigations into the mechanism of action revealed that compounds with similar frameworks could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting that this compound may operate through analogous mechanisms .

Properties

IUPAC Name

2-benzylsulfanyl-N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-17(12-23-11-13-5-2-1-3-6-13)18-10-14-9-16(22-19-14)15-7-4-8-21-15/h1-9H,10-12H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXCYMDKSNVAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.